1-Acetyl-1,4-dihydropyridine

Descripción

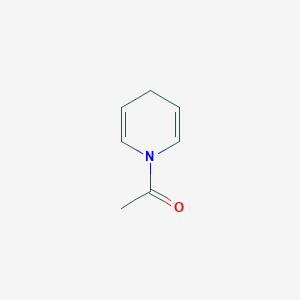

1-Acetyl-1,4-dihydropyridine (CAS: 67402-83-9) is a heterocyclic compound with the molecular formula C₇H₉NO and an average molecular mass of 123.155 g/mol . Structurally, it features a 1,4-dihydropyridine ring substituted with an acetyl group at the 1-position. The compound is also known by its IUPAC name 1-(1(4H)-pyridinyl)ethanone and has been identified as a volatile component in coffee, though its flavor attributes remain uncharacterized . While its biological activities are less explored compared to other dihydropyridine (DHP) derivatives, its structural simplicity makes it a reference point for studying substituent effects in this class of molecules.

Propiedades

IUPAC Name |

1-(4H-pyridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(9)8-5-3-2-4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZBIQKYSOYOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339525 | |

| Record name | 1-Acetyl-1,4-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67402-83-9 | |

| Record name | 1-Acetyl-1,4-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical One-Pot Multicomponent Condensation (Hantzsch Synthesis)

The most widely employed method for synthesizing 1,4-dihydropyridines, including 1-acetyl derivatives, is the classical Hantzsch synthesis. This involves a one-pot, three-component reaction of an aldehyde, two equivalents of a β-dicarbonyl compound (such as acetylacetone), and ammonium acetate.

-

- Typically conducted under solvent-free conditions at room temperature or mild heating.

- No catalyst is required in some eco-friendly protocols, enhancing the green chemistry profile.

- The reaction proceeds via initial Knoevenagel condensation between the aldehyde and acetylacetone to form a 2,4-diketone intermediate, followed by Michael addition of a keto-enamine formed from acetylacetone and ammonium acetate, culminating in cyclization to yield the dihydropyridine ring.

-

- Excellent yields are reported, often exceeding 80-90%.

- The method tolerates a variety of substituents on the aldehyde, including electron-donating and electron-withdrawing groups, with electron-withdrawing substituents generally accelerating the reaction.

- The reaction is rapid, environmentally benign, and avoids harsh conditions or toxic catalysts.

| Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aromatic aldehyde + acetylacetone + ammonium acetate | Solvent-free, room temperature | 85-95 | Electron-withdrawing groups favor faster reaction |

| Various substituted aldehydes | Solvent-free, mild heating | 80-90 | Electron-donating groups require longer times |

- Mechanistic Insights:

The process involves two key steps: Knoevenagel condensation to form an α,β-unsaturated intermediate and subsequent Michael addition and cyclization. The absence of solvents and catalysts in some protocols reduces side reactions and purification steps.

Catalyzed One-Pot Multicomponent Reactions Using Nanoparticles and Lewis Acids

Recent advances have introduced catalysts to improve selectivity, yield, and reaction times in 1,4-dihydropyridine synthesis:

Superparamagnetic Manganese Ferrite Nanoparticles:

Used as a reusable catalyst at 80 °C, enabling high purity and outstanding yields with short reaction times. The catalyst can be recovered and reused multiple times with minimal loss of efficiency.Rare-Earth Lewis Acid Catalysts (Yb(OTf)3):

This catalyst facilitates the condensation of benzaldehyde, ethyl acetoacetate, dimedone, and ammonium acetate to form highly functionalized 1,4-DHPs with good yields. The use of stable rare-earth metal catalysts marks a significant advance in catalytic efficiency.Cellulose Sulfuric Acid (CSA):

A biodegradable solid acid catalyst used in water-mediated one-pot synthesis of C5-unsubstituted 1,4-DHPs, providing excellent yields and a non-toxic, reusable catalytic system.Metal-Organic Frameworks (HKUST-1):

Copper-based MOF catalysts enable neat condition reactions with good yields, short reaction times, and catalyst recyclability.Advantages of Catalyzed Methods:

- Enhanced reaction rates and selectivity.

- Environmental benefits due to catalyst recyclability and mild conditions.

- High product purity, often eliminating the need for chromatographic purification.

Cascade and Domino Reactions for Complex 1,4-Dihydropyridines

Several studies have explored cascade or domino reactions involving multiple components to synthesize complex 1,4-dihydropyridine derivatives:

Pd(II)-Catalyzed Cascade Reactions:

Starting from substituted benzaldehydes, anilines, and electron-deficient alkenes under oxygen atmosphere, these reactions afford anti-Markovnikov products with high selectivity.One-Pot Multicomponent Reactions Without Catalysts:

Reactions of benzaldehyde, quaternary ammonium salts, and acetals yield 1,4-DHPs with about 80% yield without any catalyst, highlighting the potential for catalyst-free synthesis in some systems.Use of Aminated Multi-Walled Carbon Nanotubes:

These serve as catalysts under heat conditions for one-pot reactions of aldehydes, ethyl acetoacetate, and dimedone, offering recyclable catalysis and good yields.

Thermal Cyclisation of Hydroxamic Acid Esters for 1,2-Dihydropyridines

Though primarily focused on 1,4-dihydropyridines, some methods involving thermal cyclisation of hydroxamic acid esters have been reported to yield dihydropyridine derivatives, including 1,2- and 1,4- isomers. These methods involve:

- Reaction of hydroxamic acid esters with dienes.

- Removal of protecting groups followed by acylation.

- Thermal evaporation leading to dihydropyridine formation in moderate yields (32-58%).

While this approach is more specialized and less commonly used for 1-acetyl-1,4-dihydropyridine, it represents an alternative synthetic route.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Catalyst/Environment | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Classical Hantzsch One-Pot Condensation | Aldehyde, acetylacetone, ammonium acetate | Catalyst-free, solvent-free or mild heating | 80-95 | Eco-friendly, simple, high yield |

| Nanoparticle-Catalyzed One-Pot Synthesis | Aldehyde, ethyl acetoacetate, ammonium acetate | MnFe2O4 nanoparticles | >90 | Recyclable catalyst, fast reaction |

| Lewis Acid Catalysis (Yb(OTf)3) | Benzaldehyde, ethyl acetoacetate, dimedone, ammonium acetate | Yb(OTf)3 | Good yields | High functionalization, mild conditions |

| Biodegradable Acid Catalysts (CSA) | Chalcones, ethyl acetoacetate, ammonium acetate | Cellulose sulfuric acid | Excellent | Non-toxic, reusable catalyst |

| MOF Catalysis (HKUST-1) | Benzaldehyde, ethyl acetoacetate | HKUST-1 (Cu-based MOF) | Good | Recyclable catalyst, neat conditions |

| Thermal Cyclisation of Hydroxamic Acid Esters | Hydroxamic acid esters, dienes | Thermal evaporation | 32-58 | Alternative route, moderate yield |

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetyl-1,4-dihydropyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: Reduction of pyridinium ions can yield dihydropyridine derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Calcium Channel Blockers

1-Ac-1,4-DHP derivatives are well-known as calcium channel blockers, which are crucial in treating cardiovascular diseases. Studies have shown that various 1,4-DHP compounds exhibit antihypertensive effects superior to conventional drugs like nifedipine. For instance, Kanno et al. (1992) reported that certain 1-Ac-1,4-DHP derivatives demonstrated prolonged antihypertensive activity in normotensive and spontaneously hypertensive rats .

Antioxidant Activity

Research indicates that 1-Ac-1,4-DHP compounds possess significant antioxidant properties. These compounds can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels, making them potential protectors against oxidative stress. The antioxidant activity of these derivatives has been extensively studied using both in vitro and in vivo models .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-Ac-1,4-DHP derivatives. Parthiban et al. (2020) synthesized various 1,4-DHPs and tested their efficacy against lung adenocarcinoma and laryngeal carcinoma cell lines. The results indicated that some derivatives exhibited anticancer activities comparable to established chemotherapeutics like doxorubicin . Additionally, Gomha et al. (2020) reported promising anticancer properties for new dicarbohydrazone derivatives of 1-Ac-1,4-DHP against HepG2 liver cancer cells .

Neuroprotective Effects

The neuroprotective effects of 1-Ac-1,4-DHP derivatives have also been documented. Certain compounds have been identified as potential sirtuin activators, which are known to play a role in neuroprotection and may help combat neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of 1-Ac-1,4-DHP can be achieved through various methods, including the Hantzsch reaction, which involves the condensation of aldehydes with β-keto esters in the presence of ammonia or amines . Structural modifications have been shown to enhance the pharmacological profiles of these compounds.

In Vivo Studies

In vivo studies have demonstrated the efficacy of 1-Ac-1,4-DHP derivatives in animal models. For example, compounds with specific substitutions at the 3rd and 5th positions showed enhanced calcium channel blocking activity compared to traditional treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 1-Ac-1,4-DHP derivatives. Research has established that substitutions at specific positions significantly influence biological activity; for instance, electron-withdrawing groups at the fourth position enhance antihypertensive effects .

Data Table: Summary of Applications

Mecanismo De Acción

1-Acetyl-1,4-dihydropyridine exerts its effects primarily through the inhibition of voltage-gated L-type calcium channels. By blocking these channels, it reduces calcium influx into cells, leading to vasodilation and decreased blood pressure . This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The 1,4-dihydropyridine scaffold is highly versatile, with substituents dictating physicochemical properties and bioactivities. Below is a systematic comparison of 1-acetyl-1,4-dihydropyridine with structurally or functionally related compounds:

Structural and Conformational Differences

- No crystallographic data are available, but analogous DHPs (e.g., 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-DHP) adopt a boat conformation stabilized by N–H···O hydrogen bonds .

- 3,5-Diacetyl-1,4-dihydropyridine (CAS: 6434-09-9): Features two acetyl groups at positions 3 and 5, increasing steric hindrance and electronic effects. This may reduce reactivity compared to mono-acetylated derivatives .

- Dicyanomethylene-1,4-dihydropyridines (DCMPs): Replacement of the oxygen atom with a dicyanomethylene group creates a twisted conformation, enabling aggregation-induced emission (AIE) properties absent in 1-acetyl-DHP .

Physicochemical Properties

Reactivity and Stability

- The acetyl group in 1-acetyl-DHP may reduce ring oxidation susceptibility compared to unsubstituted DHPs.

- In 3,5-dicarbonyl-DHPs, the C=O bonds exhibit low reactivity despite ester-like bond lengths, a trait shared with 1-acetyl-DHP .

- Brominated DHPs (e.g., 7a–d) demonstrate enhanced electrophilicity, correlating with their cytotoxic potency .

Actividad Biológica

1-Acetyl-1,4-dihydropyridine (1-Ac-1,4-DHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

This compound has the molecular formula C7H9NO and a molecular weight of 139.15 g/mol. It is classified as a dihydropyridine derivative, which is known for its pharmacological properties.

1-Ac-1,4-DHP exhibits various mechanisms of action, primarily through its interaction with biological targets such as sirtuins (SIRT), which are NAD+-dependent deacetylases involved in cellular regulation.

Sirtuin Activation

Recent studies have highlighted the role of 1-Ac-1,4-DHP as a potential activator of SIRT3 and SIRT5. These sirtuins are implicated in regulating metabolic processes and have been associated with cancer and neuroprotection:

- SIRT3 Activation : Compounds similar to 1-Ac-1,4-DHP have shown to increase SIRT3 activity significantly, enhancing the turnover of protein substrates involved in metabolic regulation .

- SIRT5 Activation : The activation of SIRT5 by related compounds has demonstrated potential in reducing succinylation levels in cancer cells, suggesting therapeutic applications in oncology .

Antioxidant Properties

1-Ac-1,4-DHP has been studied for its antioxidant capabilities. It can act as a protector against oxidative stress by scavenging free radicals and reducing lipid peroxidation:

- In vitro Studies : Research indicates that 1-Ac-1,4-DHP can inhibit lipid peroxidation induced by iron complexes and reduce reactive oxygen species (ROS) levels in various cell models .

Anti-Cancer Activity

The compound has shown promise in inhibiting the growth of cancer cell lines:

- Cell Viability Studies : In vitro assays have demonstrated that 1-Ac-1,4-DHP reduces cell viability and colony formation in MDA-MB-231 breast cancer cells and CAL-62 thyroid cancer cells .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of 1-Ac-1,4-DHP:

- Neuroprotection : Studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, potentially through SIRT activation pathways .

Case Study 1: Cancer Cell Line Analysis

A study conducted on MDA-MB-231 cells treated with varying concentrations of 1-Ac-1,4-DHP revealed:

| Concentration (µM) | Cell Viability (%) | Colony Formation (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 75 | 80 |

| 50 | 50 | 40 |

| 100 | 30 | 20 |

These results indicate a dose-dependent inhibition of cell proliferation.

Case Study 2: Neuroprotective Effects

In a model assessing oxidative stress in neuronal cells:

| Treatment | ROS Levels (Relative Units) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 µM 1-Ac-1,4-DHP | 60 | 90 |

| 50 µM 1-Ac-1,4-DHP | 30 | 70 |

The data suggest that treatment with higher concentrations significantly reduces ROS levels and improves cell viability.

Q & A

Q. What are the primary synthetic routes for 1-acetyl-1,4-dihydropyridine, and how do reaction conditions influence yield?

The Hantzsch reaction is a classical method for synthesizing 1,4-dihydropyridines (1,4-DHPs), including 1-acetyl derivatives. Key components include aldehydes, β-keto esters, and ammonium acetate, with catalysts like L-proline enhancing efficiency . For this compound, modifications involve substituting acetyl groups at the N1 position. Yield optimization depends on solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst loading. For example, using p-toluenesulfonic acid as a catalyst in one-pot syntheses achieves yields >70% . Contradictions in yield reports (e.g., 42–47% in photochemical methods ) highlight the need for mechanistic studies to resolve discrepancies.

Q. How can spectroscopic techniques characterize this compound derivatives?

- IR spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) in acetyl and cyano-substituted derivatives .

- NMR : <sup>1</sup>H NMR confirms the 1,4-dihydropyridine ring via characteristic singlets for methyl groups (δ 2.1–2.5 ppm) and deshielded protons at C4 (δ 4.5–5.5 ppm) . <sup>13</sup>C NMR resolves acetyl carbonyls (δ 190–210 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C8H8N2O for this compound, m/z 148.1619) .

Q. What are the key physicochemical properties of this compound?

The compound (CAS 67402-83-9) has a molecular weight of 148.16 g/mol and a planar, conjugated structure stabilized by resonance. Its solubility varies with polarity: insoluble in water but soluble in DMSO or ethanol. Thermal stability is moderate (melting points range 136–245°C depending on substituents) .

Advanced Research Questions

Q. How does structural modification of this compound impact biological activity?

- Antimicrobial/anticancer activity : Introducing electron-withdrawing groups (e.g., -CN) enhances interactions with microbial enzymes or DNA .

- CB2 receptor agonism : 4-Oxo-1,4-DHP derivatives exhibit selectivity for cannabinoid receptors, with acetyl groups modulating binding affinity. Compound 48 (a 4-oxo-DHP derivative) showed superior anti-inflammatory effects in murine colitis models .

- BACE-1 inhibition : 1,4-DHPs with acetyl and aryl groups demonstrate potential as β-secretase inhibitors for Alzheimer’s disease .

Q. What computational methods are used to predict the reactivity and binding modes of this compound derivatives?

- DFT studies : Analyze electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulate interactions with targets like BSA (binding constant Ka ≈ 4.1 × 10³ L/mol) or 11β-HSD1 (for antidiabetic activity). Hydrophobic forces dominate protein binding .

Q. How do photochemical reactions expand the synthetic utility of this compound?

Visible-light-mediated reactions enable photocatalyst-free transformations. For example, 4-acyl-DHPs act as radical reservoirs in hydroacylation reactions with azodicarboxylates, yielding acyl hydrazides (56–99% yields) via single-electron transfer (SET) mechanisms . This method avoids toxic oxidants and aligns with green chemistry principles .

Q. What strategies resolve contradictions in catalytic efficiency for 1,4-DHP synthesis?

Q. How is this compound detected and quantified in complex matrices?

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS/MS (MRM transitions) .

- Chemometrics : Multivariate analysis correlates spectroscopic data (e.g., HS-SPME-GC/MS) with bioactivity profiles in foodomic studies .

Methodological Considerations

Q. How to design experiments for studying this compound-protein interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.